1-(4-aminobutyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
870716-38-4 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(4-aminobutyl)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c10-5-1-2-6-11-7-3-9(12)4-8-11/h9,12H,1-8,10H2 |
InChI Key |
JDBXAJCYMPXVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCCCN |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 4 Aminobutyl Piperidin 4 Ol and Analogues
Precursor Synthesis and Derivatization
The construction of 1-(4-aminobutyl)piperidin-4-ol typically begins with the synthesis of a suitable piperidine (B6355638) precursor, which is subsequently functionalized. The two primary retrosynthetic disconnections involve either forming the piperidine ring first and then adding the aminobutyl side chain, or incorporating the side chain during the cyclization process.
Synthesis of Piperidin-4-one Scaffolds
Piperidin-4-one and its N-substituted derivatives are crucial intermediates for the synthesis of this compound, as the ketone functionality provides a direct handle for reduction to the desired 4-hydroxy group. Several classical and modern methods are employed for the construction of these scaffolds.
One of the most established methods is the Mannich condensation , which involves the reaction of an amine, a ketone, and an aldehyde. For instance, a double Mannich reaction between a primary amine, formaldehyde, and a ketone like ethyl methyl ketone can yield a substituted piperidin-4-one. researchgate.net A related and widely used approach is the Dieckmann condensation of a diester precursor, typically formed by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by hydrolysis and decarboxylation to yield the N-substituted 4-piperidone (B1582916). dtic.mil
More recent methods leverage transition metal catalysis. For example, rhodium carbene-initiated cascade reactions involving 1,2-aryl/alkyl migration and annulation have been developed to produce valuable piperidin-4-one derivatives in excellent yields. chim.it Another approach involves the Nazarov cyclization of ynedienes derived from the dehydration of vinyl propargyl alcohols. dtic.mil
| Method | Key Reagents | Description | Advantages |
|---|---|---|---|
| Mannich Condensation | Primary amine, aldehyde (e.g., formaldehyde), ketone | A one-pot multicomponent reaction forming β-amino carbonyl compounds that cyclize to form the piperidone ring. researchgate.net | Atom economical, straightforward. |
| Dieckmann Condensation | N-substituted bis(2-carboxyethyl)amine derivatives | Intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. dtic.mil | Reliable, good for N-substituted piperidones. |
| Rhodium-Catalyzed Annulation | α-Imino carbene precursors | A cascade reaction involving an α-imino rhodium carbene that initiates migration and annulation to form the ring. chim.it | High efficiency, broad substrate scope. |
Introduction of Aminobutyl Moiety
Once a suitable piperidine precursor, such as piperidin-4-ol or piperidin-4-one, is obtained, the 4-aminobutyl group must be introduced at the nitrogen atom. This is typically achieved through two main strategies: direct N-alkylation or reductive amination.
N-Alkylation involves the reaction of the piperidine nitrogen with a four-carbon electrophile. To prevent side reactions at the terminal amino group, a protected form of the aminobutyl chain is required. A common reagent is a 4-halobutyl-1-amine derivative where the amine is protected, for example, as a phthalimide or a tert-butoxycarbonyl (Boc) carbamate. The reaction of piperidin-4-ol with a reagent like N-(4-bromobutyl)phthalimide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) yields the N-substituted intermediate. researchgate.net Subsequent deprotection of the terminal amine furnishes the desired product.
Reductive amination provides an alternative route, particularly starting from piperidin-4-one. This reaction involves the condensation of the ketone with a suitable amine, 1,4-diaminobutane, to form an imine or enamine intermediate, which is then reduced in situ. However, using 1,4-diaminobutane can lead to selectivity challenges, including dialkylation of the diamine. A more controlled approach involves reacting piperidin-4-one with a mono-protected 1,4-diaminobutane, followed by reduction with agents like sodium triacetoxyborohydride or sodium cyanoborohydride. researchgate.netorganic-chemistry.org An alternative reductive amination strategy involves the reaction of piperidin-4-ol with a protected 4-aminobutanal, followed by reduction of the intermediate iminium ion.
| Strategy | Precursor | Key Reagents | Description |
|---|---|---|---|
| N-Alkylation | Piperidin-4-ol | Protected 4-halobutylamine (e.g., N-(4-bromobutyl)phthalimide), Base (e.g., K₂CO₃) | Nucleophilic substitution of the halide by the piperidine nitrogen, followed by deprotection. |
| Reductive Amination | Piperidin-4-one | Mono-protected 1,4-diaminobutane, Reducing agent (e.g., NaBH(OAc)₃) | Formation of an iminium intermediate followed by in-situ reduction to form the C-N bond. researchgate.net |
Stereoselective Synthesis Approaches for Piperidinol Ring Systems
The hydroxyl group at the C4 position of the piperidine ring introduces a potential stereocenter, leading to cis and trans isomers relative to substituents at other positions. Controlling this stereochemistry is a key aspect of advanced synthesis.
The most direct method for controlling the stereochemistry of the 4-hydroxy group is through the stereoselective reduction of the corresponding 1-(4-aminobutyl)piperidin-4-one precursor. The choice of reducing agent can influence the diastereoselectivity of the alcohol product. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically favor axial attack on the carbonyl, leading to the equatorial alcohol. In contrast, smaller hydride reagents like sodium borohydride may result in mixtures or favor the formation of the axial alcohol, depending on the steric and electronic environment of the piperidone ring.
More sophisticated approaches build the chiral centers into the ring during its formation. For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which, after chemoselective reduction and a spontaneous Ferrier rearrangement, provide piperidin-4-ols with high diastereoselectivity. nih.gov Ring-expansion strategies, such as those involving monocyclopropanated pyrroles, can also give access to highly functionalized and stereochemically defined piperidine derivatives. odu.edu Furthermore, starting from chiral precursors, such as amino acids or carbohydrates, allows for the synthesis of enantiomerically pure piperidinol systems.
Modern Catalytic Methods in this compound Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. Both metal-based and non-metal-based catalytic systems have been developed to construct and functionalize the piperidine core.
Metal-Catalyzed Transformations
Transition metals are widely used to catalyze key bond-forming reactions in the synthesis of piperidines.
Palladium (Pd): Palladium catalysts are versatile for constructing the piperidine ring. Wacker-type aerobic oxidative cyclization of alkenes bearing an amino group is an effective method. organic-chemistry.org Palladium-catalyzed annulation strategies using precursors like cyclic carbamates can also generate a range of functionalized piperidine products. organic-chemistry.org Furthermore, cross-coupling reactions such as the Suzuki-Miyaura coupling can be combined with hydrogenation in a one-pot process to build substituted piperidines.
Iridium (Ir): Iridium complexes have been shown to catalyze the N-heterocyclization of primary amines with diols, providing a route to various cyclic amines, including piperidines. organic-chemistry.org
Gold (Au) and Copper (Cu): Gold(I) and Copper(II) co-catalyzed tandem hydroamination-semipinacol processes have been used to synthesize piperidine derivatives from amino alkynones. researchgate.net Gold catalysis is also effective in the diastereoselective synthesis of piperidin-4-ols from homopropargyl amides. nih.gov Recently, a copper metallaphotoredox platform has been developed for the N-alkylation of heterocycles with alkyl halides under mild conditions, offering an alternative to traditional Sₙ2 reactions. princeton.edunih.gov
Nickel (Ni): Nickel-catalyzed hydroamination of unactivated alkenes using a directing group strategy allows for the regio- and enantioselective synthesis of chiral piperidine precursors. mdpi.com
Organocatalytic and Biocatalytic Approaches
In recent years, organocatalysis and biocatalysis have emerged as powerful, environmentally benign alternatives to metal catalysis for the synthesis of chiral molecules.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. For the synthesis of piperidine analogues, organocatalysts can be employed in cascade reactions, such as Michael-Mannich sequences, to construct the piperidine ring with high enantioselectivity. princeton.edu For example, a chiral primary amine catalyst can activate a ketone to form an enamine, which then participates in a cascade reaction with an appropriate electrophile to build the chiral piperidine scaffold. This approach allows for the creation of stereochemically complex piperidines from simple acyclic precursors.
Biocatalysis employs enzymes to perform highly selective transformations. A key application in the synthesis of this compound would be the stereoselective reduction of the ketone in a 1-(4-(protected-amino)butyl)piperidin-4-one intermediate. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, often with excellent enantioselectivity and under mild aqueous conditions. By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of the piperidinol can be selectively synthesized. Transaminases can also be used in biocatalytic cascades to generate chiral amines that serve as key intermediates. princeton.edu These enzymatic methods offer a green and highly efficient route to chiral piperidinol building blocks.
Flow Chemistry and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry is increasingly driven by the principles of green chemistry and the adoption of advanced manufacturing technologies like continuous flow chemistry to enhance efficiency, safety, and sustainability.
Flow Chemistry: The transition from traditional batch processing to continuous flow synthesis offers significant advantages for producing piperidine intermediates and analogues. durham.ac.uk Flow chemistry utilizes microreactors or packed-bed reactors, providing superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control leads to improved reaction yields, higher purity, and significantly shorter reaction times. For instance, the reductive amination of a piperidone with a diamine, a key step in forming the N-alkylated piperidine core, can be performed efficiently and safely in a continuous flow system. researchgate.net The use of systems like the H-Cube Pro for hydrogenations allows for the safe in-situ generation and use of hydrogen, mitigating the risks associated with handling flammable gases under pressure in large-scale batch reactors. nih.gov This technology is particularly advantageous for exothermic reactions or those involving hazardous intermediates, as the small reactor volume minimizes potential safety risks. durham.ac.ukallfordrugs.com
Green Chemistry: Green chemistry principles aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in In the context of piperidine synthesis, this involves moving away from classical, less efficient methods like the Dieckman condensation, which often require harsh conditions and generate significant waste. figshare.comscribd.com Greener alternatives focus on maximizing atom economy and utilizing catalytic processes. nih.gov For example, developing one-pot procedures for N-alkylation and subsequent functional group manipulations reduces the number of intermediate isolation and purification steps, thereby minimizing solvent usage and waste generation. researchgate.net The use of safer, more environmentally benign solvents and reagents is a core tenet. Furthermore, catalytic approaches, including the use of heterogeneous catalysts that can be easily recovered and recycled, are central to green synthetic routes for N-substituted piperidines. researchgate.net
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | Several hours (e.g., >2 hours) | Minutes (e.g., 12 minutes) researchgate.net |
| Safety | Risks associated with large volumes of reagents and solvents; handling of pressurized H₂ gas. | Enhanced safety due to small reactor volumes; in-situ generation of hazardous reagents like H₂. durham.ac.uknih.gov |
| Scalability | Complex scale-up, potential issues with heat and mass transfer. | Straightforward scaling by running the system for longer periods ("scaling out"). nih.gov |
| Product Purity | May require extensive purification due to side reactions. | Often higher purity due to precise control over reaction conditions, minimizing byproduct formation. researchgate.net |
Synthesis of Stereoisomers and Chiral Resolution Techniques
The hydroxyl-bearing carbon (C4) in the this compound structure is a stereocenter when the substitution pattern allows. Therefore, controlling the stereochemistry is critical, and methods are divided into two main categories: direct asymmetric synthesis and resolution of racemic mixtures.
Stereoselective Synthesis: Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved through various modern catalytic methods. For instance, a gold-catalyzed cyclization of N-homopropargyl amides can generate cyclic intermediates that, upon chemoselective reduction, yield piperidin-4-ols with high diastereoselectivity. nih.gov Another powerful technique is the asymmetric hydrogenation of a suitable precursor, such as a tetrahydropyridine, using a chiral catalyst (e.g., a Rhodium complex) to set the desired stereochemistry at the C4 position. rsc.org These methods are highly efficient as they avoid the 50% theoretical yield limit of classical resolutions.
Chiral Resolution Techniques: When a racemic mixture is synthesized, it must be separated into its constituent enantiomers.
Kinetic Resolution: This technique involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For example, enantioselective acylation of racemic piperidines using a chiral hydroxamic acid can effectively separate the enantiomers, yielding one acylated enantiomer and one unreacted enantiomer. nih.gov
Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. Columns such as Chiralcel OD, which are based on cellulose derivatives, have proven effective in resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives, a related structural class. nih.gov
Classical Resolution via Diastereomeric Salts: This traditional method involves reacting the racemic piperidine, which is basic, with a chiral acid like d-10-camphorsulfonic acid or tartaric acid. googleapis.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. googleapis.com The desired enantiomer is then recovered by treating the isolated salt with a base.
| Technique | Principle | Example Reagent/System | Outcome |
|---|---|---|---|
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. nih.gov | Chiral hydroxamic acids for enantioselective acylation. nih.gov | Separation of unreacted starting material from a new, enantiomerically enriched product. |
| Chromatographic Resolution | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | HPLC with Chiralcel OD or OJ columns. nih.gov | Physical separation of enantiomers into distinct fractions. |
| Classical Resolution | Formation of separable diastereomeric salts. googleapis.com | Chiral resolving agents like d-10-camphorsulfonic acid. googleapis.com | Separation by crystallization, followed by liberation of the pure enantiomer. |
Exploration of Novel Protecting Group Strategies
The synthesis of this compound requires a careful protecting group strategy to mask the reactive primary amine, secondary amine, and hydroxyl groups, allowing for selective reactions at other sites. jocpr.com The ideal strategy employs orthogonal protecting groups, which can be removed under distinct conditions without affecting the others. biosynth.com
Amino Group Protection: The primary amine of the aminobutyl chain and the secondary amine of the piperidine ring are both nucleophilic. The tert-butyloxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA). creative-peptides.com The benzyloxycarbonyl (Cbz or Z) group is an alternative, stable to acidic and basic conditions but readily removed by catalytic hydrogenolysis. researchgate.net For a molecule with two different amine groups, an orthogonal pair like Boc and Cbz is ideal. For instance, the primary amine could be protected as its Boc derivative while the piperidine nitrogen is protected with a Cbz group.
Hydroxyl Group Protection: The C4 hydroxyl group may require protection to prevent it from interfering with reactions such as N-alkylation. Common protecting groups for alcohols include silyl ethers, like tert-butyldimethylsilyl (TBDMS), which are stable under many conditions but are easily cleaved with fluoride ion sources (e.g., TBAF). Benzyl (B1604629) (Bn) ethers are also used, offering robustness but requiring hydrogenolysis for removal, which would simultaneously cleave a Cbz group.
A potential orthogonal strategy for a precursor to this compound could involve:
Boc protection for the primary amine on the side chain.
Cbz protection for the piperidine ring nitrogen.
TBDMS protection for the hydroxyl group.
This scheme allows for selective deprotection: the TBDMS group can be removed with TBAF, the Boc group with TFA, and the Cbz group with H₂/Pd, all in the presence of the other protecting groups.
| Abbreviation | Full Name | Functional Group Protected | Typical Cleavage Conditions |
|---|---|---|---|
| Boc | tert-Butyloxycarbonyl | Amine | Acidic conditions (e.g., TFA, HCl). creative-peptides.com |
| Cbz (Z) | Benzyloxycarbonyl | Amine | Catalytic Hydrogenolysis (H₂, Pd/C). researchgate.net |
| Bn | Benzyl | Amine, Hydroxyl | Catalytic Hydrogenolysis (H₂, Pd/C). |
| TBDMS | tert-Butyldimethylsilyl | Hydroxyl | Fluoride ion source (e.g., TBAF, HF). |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Amine | Basic conditions (e.g., Piperidine). creative-peptides.com |
Computational and Theoretical Investigations of 1 4 Aminobutyl Piperidin 4 Ol
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are pivotal in understanding the electronic characteristics and conformational preferences of 1-(4-aminobutyl)piperidin-4-ol at the atomic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of the molecule's geometry and orbital interactions.
Density Functional Theory (DFT) Calculations for Conformation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, or conformation, by calculating the molecule's electronic energy. For this compound, DFT calculations are crucial for understanding the interplay of steric and electronic effects that govern its shape.
The piperidine (B6355638) ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents—the hydroxyl group at the 4-position and the aminobutyl group at the 1-position—can be oriented in either axial or equatorial positions. DFT calculations for related N-substituted piperidines consistently show a strong preference for the equatorial orientation of the N-substituent to minimize steric hindrance. Similarly, the hydroxyl group at the C4 position would also favor an equatorial position.
Table 1: Predicted Stable Conformations of this compound based on DFT Studies of Analogous Compounds
| Conformer | Piperidine Ring Conformation | 4-hydroxyl Group Orientation | 1-(4-aminobutyl) Group Orientation | Predicted Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | Equatorial | 0.0 (most stable) |
| 2 | Chair | Axial | Equatorial | > 2.0 |
| 3 | Chair | Equatorial | Axial | > 4.0 |
| 4 | Skew-Boat | - | - | > 5.0 |
Note: The relative energy values are estimations based on typical energy differences found in substituted piperidines.
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the aminobutyl side chain, due to the presence of lone pair electrons. The LUMO, on the other hand, is likely to be distributed over the C-H and C-N antibonding orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
Quantum chemical calculations on similar amino alcohols and piperidine derivatives can provide insights into the expected electronic properties of this compound. The analysis of these orbitals is fundamental for predicting sites of electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies for this compound based on Analogous Compounds
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -8.5 to -9.5 |
| LUMO Energy | 1.5 to 2.5 |
| HOMO-LUMO Gap | 10.0 to 12.0 |
Note: These values are illustrative and based on typical DFT calculation results for similar functionalized piperidines.
Molecular Dynamics Simulations for Conformational Landscape
While quantum chemical methods are excellent for studying static structures, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior and conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of how the molecule flexes, bends, and changes its conformation in a simulated environment, such as in a solvent.
For this compound, MD simulations would be invaluable for understanding the flexibility of the aminobutyl side chain and its interaction with the piperidine ring. These simulations can reveal the different conformations accessible to the molecule at a given temperature and the timescales of transitions between them. This is particularly important for a molecule with a flexible side chain, as its shape can significantly influence its interactions with other molecules.
MD simulations on substituted piperidines have shown that while the chair conformation of the ring is predominant, ring-puckering and transient boat or twist-boat conformations can occur. researchgate.net For this compound, simulations would likely show the aminobutyl chain exploring a wide range of conformations, with certain folded or extended structures being more populated depending on the solvent environment and potential intramolecular interactions. nih.gov
In Silico Modeling of Molecular Interactions
In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with other molecules, such as proteins or other small molecules. These methods are crucial in fields like drug discovery and materials science for predicting binding affinities and modes of interaction without the need for extensive experimental work.
Ligand-Target Binding Site Prediction (Excluding Biological Effect)
Computational methods can be used to predict potential binding sites on macromolecular targets for a ligand like this compound. These methods typically involve docking the ligand into a three-dimensional structure of a target protein. The algorithms used in docking programs explore various orientations and conformations of the ligand within the protein's binding pockets and use scoring functions to estimate the strength of the interaction.
Given the structure of this compound, with its hydrogen bond donors (hydroxyl and amino groups) and acceptors (nitrogen atoms), it has the potential to interact with a variety of protein binding sites. The piperidine ring provides a rigid scaffold, while the flexible aminobutyl chain can adapt to the shape of different pockets. Docking studies would identify key interactions, such as hydrogen bonds between the ligand's functional groups and amino acid residues of the target, as well as van der Waals and electrostatic interactions. It is important to note that these predictions focus on the physical and chemical complementarity of the ligand and target, without implying any specific biological outcome.
Virtual Screening Methodologies for Derivative Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to interact with a target of interest. In the context of this compound, virtual screening methodologies can be employed to design derivatives with enhanced or specific interaction properties.
This process would involve creating a virtual library of compounds by modifying the parent structure of this compound. For instance, different substituents could be added to the piperidine ring, the length of the alkyl chain could be varied, or the terminal amino group could be modified. This library of virtual derivatives would then be screened against a specific target using docking and other computational tools. The results would rank the derivatives based on their predicted binding scores, allowing researchers to prioritize the synthesis and experimental testing of the most promising candidates. This in silico approach significantly accelerates the process of designing new molecules with desired interaction profiles by focusing resources on compounds with the highest probability of success. sciengpub.ir
Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Pharmacological Effects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and a specific property or activity. nih.govijnrd.org While extensively used in drug discovery to predict pharmacological effects, QSAR models are also powerful tools for forecasting non-pharmacological endpoints. These can include physicochemical properties, environmental fate, or toxicological profiles, which are critical for chemical safety and risk assessment. altex.orgnih.gov For a molecule like this compound, QSAR can be hypothetically employed to predict its interactions with environmental systems or materials, providing valuable insights without the need for extensive experimental testing. The development of a robust QSAR model follows a systematic workflow, beginning with the numerical representation of the molecular structure through descriptors, followed by intelligent descriptor selection, model construction using statistical or machine learning methods, and rigorous validation. nih.govpharmatutor.org
The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. pharmatutor.orgmdpi.com These descriptors quantify various aspects of a molecule's constitution, topology, geometry, and electronic properties. mdpi.comucsb.edu For this compound, a diverse array of descriptors would be calculated to capture its unique structural features, such as the flexible aminobutyl chain, the saturated piperidine ring, and the polar hydroxyl and amino groups.
Descriptor Generation: Thousands of descriptors can be computed, typically categorized by their dimensionality:
1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula. Examples include molecular weight, atom counts (e.g., number of nitrogen atoms, number of hydroxyl groups), and bond counts.
2D Descriptors: Calculated from the 2D representation of the molecule, these descriptors encode information about atomic connectivity and topology. They include various indices like connectivity indices, shape indices, and electro-topological state (E-state) indices, which describe the electronic influence of atoms within the molecular topology. acs.org
3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties. Examples include molecular surface area, volume, moments of inertia, and shadow indices. nih.gov Quantum chemical calculations can also provide 3D descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to molecular reactivity. ucsb.edu
Physicochemical Descriptors: These represent well-known physicochemical properties such as lipophilicity (log P), water solubility (log S), polar surface area (PSA), and molar refractivity. ijnrd.org
Descriptor Selection: The initial generation process often yields a vast and unwieldy number of descriptors, many of which may be irrelevant to the property being modeled or highly inter-correlated. pharmatutor.org Including redundant or irrelevant descriptors can lead to overfitting and the creation of a statistically poor and misleading model. pharmatutor.org Therefore, a critical step is to select a smaller, information-rich subset of descriptors. nih.gov Various computational methods are employed for this task:
Heuristic Methods: Techniques like Forward Stepwise Selection, Backward Elimination, and Genetic Algorithms (GA) are commonly used to search for optimal descriptor subsets. nih.govkg.ac.rs
Machine Learning-Based Approaches: Modern methods utilize machine learning algorithms to identify the most relevant features. Wrapper methods, for instance, use the performance of the predictive model itself to score and select subsets of descriptors. researchgate.net
The goal is to find the minimal set of descriptors that can build a statistically robust model with high predictive power for external data.
Table 1: Exemplary Molecular Descriptors for this compound This table presents a selection of descriptor types that would be calculated in a typical QSAR study. The values are illustrative examples.
| Descriptor Class | Descriptor Name | Description |
| 1D Descriptors | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Atom Count (nN) | The number of nitrogen atoms in the molecule. | |
| H-Bond Donor Count | The number of hydrogen bond donors (OH and NH groups). | |
| H-Bond Acceptor Count | The number of hydrogen bond acceptors (N and O atoms). | |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (oxygen, nitrogen) in the molecule. |
| Zagreb Index | A topological index based on the degree of vertices in the molecular graph. | |
| Kier & Hall Connectivity Indices | Indices that describe the branching and connectivity of the molecule. | |
| 3D Descriptors | Molecular Surface Area (MSA) | The total surface area of the molecule's 3D conformation. |
| Molecular Volume | The volume occupied by the molecule in 3D space. | |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to nucleophilicity. | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. |
Model Development for Predicted Interactions
Following the selection of relevant descriptors, the next stage is to construct a mathematical model that quantitatively links these descriptors to the activity or property of interest. nih.gov The choice of modeling technique depends on the complexity of the relationship between the molecular structure and the endpoint being predicted.
Modeling Techniques: A variety of statistical and machine learning algorithms can be employed to develop the QSAR model:
Linear Methods:
Multiple Linear Regression (MLR): This is a classical statistical method that creates a linear equation to describe the relationship between the descriptors (independent variables) and the activity (dependent variable). jetir.orgnih.gov
Partial Least Squares (PLS): PLS is useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor space to a smaller set of orthogonal components. researchgate.net
Non-Linear Methods: When the structure-activity relationship is not linear, more advanced machine learning techniques are required. jetir.org
Support Vector Machines (SVM): A powerful algorithm for both classification and regression that works by finding an optimal hyperplane to separate or fit the data points. researchgate.net
Random Forest (RF): An ensemble learning method that constructs multiple decision trees and merges their outputs to improve predictive accuracy and control overfitting. nih.gov
Artificial Neural Networks (ANN): Computational models inspired by the structure of biological neural networks, capable of modeling highly complex and non-linear relationships. nih.gov
k-Nearest Neighbors (k-NN): A non-parametric method where the property of a new compound is predicted based on the properties of its closest neighbors in the descriptor space. nih.gov
Model Validation: A crucial final step is to validate the developed model to ensure its robustness and predictive capability for new, untested compounds. nih.gov Validation is typically performed using:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used on the training set to assess the model's stability and internal consistency. mdpi.com
External Validation: The model's true predictive power is tested on an external set of compounds that were not used during the model development process. nih.gov
For this compound, such models could predict a range of non-pharmacological interactions, such as its potential for bioaccumulation, its binding affinity to environmental surfaces like soil organic matter, or its potential to act as a corrosion inhibitor. These predictive models serve as valuable in silico tools for screening and prioritizing chemicals for further experimental investigation. researchgate.net
Table 2: Comparison of QSAR Modeling Techniques This table summarizes common methods used in QSAR model development, outlining their principles and typical applications.
| Modeling Technique | Principle | Type | Common Application |
| Multiple Linear Regression (MLR) | Fits a linear equation to the data. | Linear | Simple, interpretable models for linear relationships. |
| Partial Least Squares (PLS) | Reduces dimensionality of descriptors into orthogonal components. | Linear | Handles large numbers of correlated descriptors effectively. |
| Support Vector Machine (SVM) | Finds an optimal hyperplane to separate or regress data. | Non-Linear | High-performance classification and regression tasks. |
| Random Forest (RF) | Ensemble of decision trees to improve accuracy and reduce overfitting. | Non-Linear | Robust prediction for complex datasets, provides feature importance. |
| Artificial Neural Network (ANN) | A network of interconnected nodes ("neurons") that learns complex patterns. | Non-Linear | Models highly complex, non-linear structure-activity relationships. |
| k-Nearest Neighbors (k-NN) | Predicts activity based on the average of its 'k' nearest neighbors. | Non-Linear | Simple instance-based learning for classification and regression. |
Structural Elucidation and Conformational Analysis of 1 4 Aminobutyl Piperidin 4 Ol
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopy is fundamental to determining the precise structure of a molecule like 1-(4-aminobutyl)piperidin-4-ol.
High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While standard 1D ¹H and ¹³C NMR spectra for this compound would provide basic information on the number and types of protons and carbons, advanced 2D NMR techniques would be required for a complete assignment and conformational analysis.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity within the piperidine (B6355638) ring and the aminobutyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This data is crucial for unambiguously assigning each atom in the molecule. For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing definitive evidence for the axial or equatorial orientation of substituents on the piperidine ring.
Solid-State NMR: This technique would be used to study the compound in its solid form, providing insights into its conformation and packing in the crystal lattice without the influence of a solvent.
However, specific 2D NMR and solid-state NMR datasets for this compound are not available in the reviewed literature. A hypothetical data table for its ¹³C NMR chemical shifts is presented below for illustrative purposes, based on typical values for similar structures.
| Atom | Hypothesized ¹³C NMR Chemical Shift (ppm) |
| Piperidine C2/C6 | ~50-55 |
| Piperidine C3/C5 | ~30-35 |
| Piperidine C4 | ~65-70 |
| N-CH₂ (Butyl) | ~55-60 |
| N-CH₂-CH₂ (Butyl) | ~25-30 |
| N-CH₂-CH₂-CH₂ (Butyl) | ~25-30 |
| CH₂-NH₂ (Butyl) | ~40-45 |
Advanced Mass Spectrometry for Isomer Differentiation
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) would confirm the exact mass of this compound (C₉H₂₀N₂O), which has a monoisotopic mass of 172.15756 Da. Advanced techniques like tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion to produce a characteristic pattern. This fragmentation pattern could help differentiate it from structural isomers. However, specific studies detailing the fragmentation pathways or using advanced MS techniques for isomer differentiation of this particular compound are not documented in the available literature.
Crystallographic Studies and Solid-State Conformations
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the piperidine ring and the absolute configuration of its substituents. Studies on related piperidin-4-ol derivatives consistently show the piperidine ring in a chair conformation. researchgate.net The orientation of the hydroxyl and aminobutyl groups would be unequivocally determined. A search of crystallographic databases reveals no published crystal structure for this compound.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism)
This compound is an achiral molecule because it possesses a plane of symmetry passing through the nitrogen, the C4 carbon, and the hydroxyl group. Therefore, it does not have enantiomers and would not exhibit optical activity. Chiroptical techniques like Circular Dichroism (CD), which measure the differential absorption of left- and right-circularly polarized light, are not applicable for the stereochemical assignment of this compound as there are no stereoisomers to distinguish.
1 4 Aminobutyl Piperidin 4 Ol As a Versatile Synthetic Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
The bifunctional nature of 1-(4-aminobutyl)piperidin-4-ol, possessing both a nucleophilic primary amine and a hydroxyl group, makes it an ideal precursor for the construction of complex polycyclic heterocyclic systems. These functional groups can participate in intramolecular cyclization reactions to form fused or spirocyclic ring systems, which are common motifs in biologically active natural products and synthetic drugs.
For instance, the aminobutyl chain and the hydroxyl group can be involved in tandem reactions. Activation of the hydroxyl group (e.g., by conversion to a leaving group like a tosylate or mesylate) could be followed by an intramolecular nucleophilic substitution by the primary amine to yield a fused bicyclic system, such as a piperidino-azetidine derivative. Alternatively, reaction of the primary amine with a suitable bifunctional electrophile can initiate a cyclization cascade. For example, condensation with a β-ketoester could lead to the formation of a dihydropyridinone ring fused to the piperidine (B6355638) core. The piperidine ring itself serves as a rigid scaffold, pre-organizing the reactive groups in a conformation favorable for cyclization, thereby facilitating the synthesis of sterically defined and complex molecules.
Derivatization Strategies for Functionalization
The presence of three distinct functional groups—a tertiary piperidine nitrogen, a secondary hydroxyl group, and a primary amino group—allows for selective and sequential modifications. This chemical versatility enables the generation of large libraries of analogues for structure-activity relationship (SAR) studies.
The nitrogen atom within the piperidine ring of this compound is a tertiary amine, as it is already substituted with the aminobutyl chain and two carbon atoms of the ring. Consequently, it cannot undergo standard N-acylation. Further N-alkylation would lead to the formation of a quaternary ammonium (B1175870) salt. While quaternization can be useful for certain applications, such as creating cationic probes or modifying solubility, it is not a typical strategy for generating diverse libraries of drug-like molecules. The primary sites for extensive derivatization are the hydroxyl and primary amino groups.
The secondary hydroxyl group at the C-4 position of the piperidine ring is a key site for introducing chemical diversity. It can undergo a variety of well-established transformations to modulate the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity.
Esterification: The hydroxyl group can be readily converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids under standard coupling conditions (e.g., using carbodiimides like EDC). This allows for the introduction of a wide array of acyl groups.
Etherification: Williamson ether synthesis, by deprotonating the alcohol with a base followed by reaction with an alkyl halide, can be used to form ethers. This modification can significantly increase lipophilicity and alter the molecule's metabolic profile.
Oxidation: Oxidation of the secondary alcohol to a ketone (piperidin-4-one) provides another key intermediate for further functionalization, such as reductive amination or the formation of imines and other C=N derivatives.
Table 1: Representative Derivatization Reactions at the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Esterification | Acyl chloride (R-COCl), Pyridine (B92270) | Ester (-O-CO-R) |
The primary amino group at the terminus of the butyl chain is a highly versatile handle for chemical modification. Its greater accessibility and nucleophilicity compared to the sterically hindered tertiary amine make it the preferred site for many transformations.
Acylation/Amide Formation: The primary amine readily reacts with carboxylic acids (using coupling agents like HATU or EDC), acyl chlorides, or anhydrides to form stable amide bonds. This is one of the most common methods for attaching various substituents.
Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides, which are important functional groups in many therapeutic agents due to their hydrogen bonding capabilities.
Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, respectively. This reaction is highly efficient for elongating the chain or adding complex substituents.
N-Alkylation: Direct alkylation with alkyl halides can be achieved, though it can sometimes lead to over-alkylation. It is often more controllable via reductive amination.
Table 2: Representative Derivatization Reactions of the Aminobutyl Chain
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Amide Formation | Carboxylic acid (R-COOH), EDC, HOBt | Amide (-NH-CO-R) |
| Sulfonamide Formation | Sulfonyl chloride (R-SO₂Cl), Et₃N | Sulfonamide (-NH-SO₂-R) |
| Reductive Amination | Aldehyde (R-CHO), NaBH(OAc)₃ | Secondary Amine (-NH-CH₂-R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |
Application in Scaffold-Hopping and Bioisosteric Replacements
In drug design, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties, or to generate novel intellectual property. nih.govmdpi.com Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com
The this compound moiety is an excellent candidate for such strategies.
Scaffold Hopping: The piperidin-4-ol core can serve as a novel scaffold to replace other cyclic systems (e.g., cyclohexanol, pyrrolidinol, or even aromatic rings) in a known bioactive molecule. nih.govnih.gov This jump to a new chemical space can lead to unexpected improvements in biological activity or a more favorable side-effect profile.
Bioisosteric Replacement: The entire molecule or its fragments can act as bioisosteres. For example, the piperidinol ring can function as a constrained, more polar bioisostere for an acyclic amino alcohol. The hydroxyl group itself can be replaced with other groups like a fluorine atom or an amino group to fine-tune hydrogen bonding interactions and metabolic stability. nih.gov The thoughtful application of bioisosterism can address specific liabilities in a drug candidate, such as poor metabolic stability. mdpi.comnih.gov For instance, replacing a metabolically vulnerable site with a more stable isostere can prolong the half-life of a compound.
Synthesis of Hybrid Molecules Incorporating this compound Moiety
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can result in compounds with improved affinity, dual-target activity, or a modified pharmacological profile. nih.govnih.gov
The this compound scaffold is well-suited for creating hybrid molecules due to its readily functionalizable primary amine and hydroxyl groups. These handles can be used to attach other biologically active moieties. For example:
The primary amine can be acylated with a carboxylic acid-containing pharmacophore, such as a quinolone antibacterial agent or a non-steroidal anti-inflammatory drug (NSAID).
The hydroxyl group can be used to form an ether or ester linkage with another drug fragment.
This strategy has been successfully employed to create dual-action agents or to target a specific tissue or cell type by attaching a directing group. The piperidine ring acts as a robust and synthetically accessible core, while the flexible butyl linker allows the attached pharmacophore to adopt an optimal orientation for interacting with its biological target. mdpi.com
Pre Clinical Investigation of Biological Interactions and Mechanisms
In Vitro Receptor Binding Affinity and Selectivity (Excluding Clinical Outcomes)
The initial step in characterizing the pharmacological profile of piperidine (B6355638) derivatives often involves assessing their ability to bind to various receptors. This is crucial for identifying their primary molecular targets and understanding their potential therapeutic applications and off-target effects.
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand (a compound known to bind to the target receptor) is incubated with a tissue or cell membrane preparation containing the receptor of interest. The ability of an unlabeled test compound, such as a piperidine derivative, to displace the radioligand from the receptor is then measured.
For instance, studies on various piperidine-based compounds have utilized radioligand binding assays to evaluate their affinity for sigma receptors (S1R and S2R). nih.gov In a typical assay, membrane preparations are incubated with a specific radioligand, such as ³H-pentazocine for S1R, and the non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. nih.gov The affinity of the test compounds is then determined by their ability to compete with the radioligand for binding to the receptor, and the results are often expressed as the inhibition constant (Ki).
| Radioligand | Target Receptor | Application |
| ³H-pentazocine | Sigma-1 Receptor (S1R) | Determines the binding affinity of test compounds to the S1R. nih.gov |
| [³H]DTG | Sigma-2 Receptor (S2R) | Used to assess the binding affinity of compounds to the S2R. nih.gov |
| (+)-[125I]pIV | Sigma-1 Receptor (S1R) | A radiotracer used for in vitro characterization of sigma-1 receptor ligands. nih.gov |
Competition binding studies are a type of radioligand binding assay where the test compound's affinity is determined by its ability to compete with a known radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to a Ki value, which represents the equilibrium dissociation constant of the inhibitor-receptor complex.
In the investigation of piperidine derivatives, competition binding studies have revealed a range of affinities for different receptors. For example, certain 1-aralkyl-4-benzylpiperidine derivatives have shown high affinity for both sigma-1 and sigma-2 receptors, with Ki values in the nanomolar range. nih.gov These studies are crucial for establishing the selectivity of a compound, which is its ability to bind preferentially to one receptor subtype over others. High selectivity is often a desirable characteristic for a drug candidate as it can lead to a more specific therapeutic effect and fewer side effects. For example, the binding affinity of some piperidine derivatives for the sigma-1 receptor was found to be significantly higher than for the sigma-2 receptor, indicating a degree of selectivity. nih.gov
Enzymatic Inhibition/Activation Studies (Excluding Clinical Outcomes)
Beyond receptor binding, piperidine derivatives have also been investigated for their ability to modulate the activity of various enzymes. Such studies are essential for identifying compounds that may act as enzyme inhibitors or activators, which can be a valuable therapeutic mechanism.
Research into 4-aminopiperidine (B84694) derivatives has identified them as potential antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase, which are key enzymes in the fungal ergosterol biosynthesis pathway. mdpi.com The inhibitory potency is typically determined by measuring the enzyme activity in the presence of varying concentrations of the compound, allowing for the calculation of an IC50 value. Similarly, other piperidine derivatives have been evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme involved in the menaquinone biosynthetic pathway in Mycobacterium tuberculosis. nih.gov
| Enzyme Target | Class of Piperidine Derivative | Potential Application |
| Sterol C14-reductase | 4-Aminopiperidines | Antifungal agents mdpi.com |
| Sterol C8-isomerase | 4-Aminopiperidines | Antifungal agents mdpi.com |
| 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | Piperidine derivatives | Anti-tuberculosis agents nih.gov |
| SMYD3 methyltransferase | 4-amino-piperidine derivatives | Anticancer agents uniba.it |
Structure-Activity Relationship (SAR) Studies of Derivatives (Excluding Pharmacological Outcomes)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies involve the synthesis and evaluation of a series of related compounds (analogs) to identify the key structural features required for optimal activity.
Systematic structural modifications of the piperidine scaffold have been extensively explored to delineate SAR. For instance, in the development of antifungal 4-aminopiperidines, modifications at the piperidine nitrogen and the 4-amino group have revealed important insights. It was found that a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen, combined with a long N-alkyl chain (such as dodecyl) at the 4-amino group, resulted in high antifungal activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to activity. mdpi.com
In another example, SAR studies of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis focused on three molecular regions. nih.gov Modifications to these regions led to the identification of inhibitors with improved potency. These studies highlight the importance of systematic exploration of chemical space around a core scaffold to optimize biological activity.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov For chiral piperidine derivatives, the different stereoisomers can exhibit significantly different affinities for their biological targets and, consequently, different biological activities.
Studies on new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol have investigated the effect of stereochemistry on their biological activities. nih.gov The specific spatial arrangement of the substituents on the piperidine ring was found to be crucial for their observed effects. Similarly, in the context of anti-tuberculosis piperidinol analogs, the stereochemistry at a propanol (B110389) substituent was found to influence activity. nih.gov These findings underscore the importance of controlling and characterizing the stereochemistry of drug candidates during the preclinical development process.
Cellular Uptake and Distribution Studies (In Vitro/Non-human In Vivo Models)
Currently, there is a notable absence of publicly available scientific literature detailing the specific cellular uptake and in vivo distribution of 1-(4-aminobutyl)piperidin-4-ol in either in vitro cell models or non-human in vivo systems. Comprehensive searches of scholarly databases and scientific repositories did not yield any studies that have characterized the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Future research endeavors would be necessary to elucidate the mechanisms by which this compound traverses cellular membranes and its subsequent localization within various tissues and organs. Such studies would be foundational to understanding its potential biological activity and therapeutic applications.
Mechanistic Insights from In Vitro Cellular Assays (Excluding Human Cell Line Efficacy/Toxicity)
Detailed mechanistic studies on this compound in non-human in vitro cellular assays are not extensively documented in the current body of scientific literature. The specific molecular interactions and downstream cellular effects of this compound remain an area that requires further investigation.
As of the latest available information, there are no published studies that have specifically investigated the modulation of intracellular signaling pathways by this compound. Research has not yet defined whether this compound interacts with key cellular signaling cascades, such as kinase pathways, G-protein coupled receptor signaling, or other regulatory networks. Elucidating these potential interactions would be a critical step in characterizing the compound's mechanism of action.
Specific protein targets of this compound have not been identified in the available scientific literature. Consequently, there is no data available from protein-ligand interaction mapping studies, such as co-crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational docking simulations, for this particular compound. The identification of direct binding partners would be essential to understand its biological function at a molecular level.
Future Directions and Emerging Research Avenues for 1 4 Aminobutyl Piperidin 4 Ol
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines (excluding clinical predictions)
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing early-stage drug discovery by accelerating the identification and optimization of new chemical entities. drexel.edu For a scaffold like 1-(4-aminobutyl)piperidin-4-ol, these computational tools offer powerful avenues for exploring its potential without direct clinical prediction.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical application of ML in this context. nih.govnih.gov By developing QSAR models for a series of this compound analogues, researchers could predict their biological activities based on structural and chemical descriptors. tandfonline.comresearchgate.net These models can rapidly screen virtual libraries of compounds, prioritizing a smaller, more promising set for synthesis and biological evaluation, thereby saving significant time and resources. nih.govmdpi.com Such predictive models focus on optimizing molecular properties and understanding the structural requirements for activity. tandfonline.commdpi.com
Development of Novel Synthetic Methodologies for Analogues
The future development of this compound as a versatile chemical tool hinges on the ability to create a diverse library of analogues. This requires the development of novel and efficient synthetic methodologies. The piperidin-4-one nucleus, a precursor to the piperidin-4-ol structure, is a versatile intermediate for creating a wide range of derivatives. nih.govnih.gov
Key areas for methodological development include:
Stereoselective Synthesis: Many biological targets exhibit stereospecificity. Developing synthetic routes that provide precise control over the stereochemistry of the piperidine (B6355638) ring is crucial. nih.govgoogle.com Techniques such as iridium-catalyzed hydrogen transfer can enable the stereoselective synthesis of substituted piperidines, which would be invaluable for creating enantiomerically pure analogues of this compound. nih.gov
Parallel Synthesis: To efficiently explore the structure-activity relationships (SAR), parallel synthesis techniques can be employed to generate focused libraries of analogues. nih.govuniroma1.it This high-throughput approach allows for the systematic modification of different parts of the molecule—the piperidine ring, the aminobutyl side chain, and the hydroxyl group—to rapidly identify key structural motifs responsible for biological interactions. nih.gov
Fragment-Based Scaffolding: The piperidine scaffold itself is a valuable 3D fragment for drug discovery. whiterose.ac.ukwhiterose.ac.uk Synthetic strategies can focus on creating a diverse set of piperidine-based building blocks derived from the core structure of this compound. These fragments can then be elaborated or combined to build more complex molecules. whiterose.ac.uk Modern synthetic approaches, such as double aza-Michael reactions to access chiral piperidone building blocks, offer efficient ways to create these core structures. acs.org
These advanced synthetic strategies will be essential for producing a wide array of derivatives needed for comprehensive biophysical characterization and for developing highly specific molecular probes. whiterose.ac.uk
Exploration of Niche Applications in Materials Science (e.g., Polymer Chemistry)
While primarily investigated for biological applications, the functional groups within this compound—a primary amine, a secondary amine (within the ring), and a hydroxyl group—make it a potentially valuable monomer for materials science, particularly in polymer chemistry.
The presence of both a diamine functionality (considering the primary and ring nitrogens) and a hydroxyl group allows the molecule to act as a building block in step-growth polymerization. libretexts.org For instance:
Polyamide Synthesis: The diamine character of the molecule could be exploited by reacting it with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. science-revision.co.uk This reaction, a type of condensation polymerization, would create amide linkages, potentially leading to novel nylon-like materials with unique properties conferred by the piperidinol ring, such as altered solubility, thermal stability, or hydrogen bonding capacity. libretexts.orgresearchgate.net Aromatic polyamides, known as aramids, are known for their high strength and thermal resistance. science-revision.co.uk
Polyester and Polyurethane Synthesis: The diol functionality (if the amine groups are protected or if reacting with a diisocyanate) could be used in condensation reactions with dicarboxylic acids to form polyesters. libretexts.org Alternatively, reaction with diisocyanates could yield polyurethanes. researchgate.net
Cross-linking Agent: The multiple reactive sites on the molecule suggest its potential use as a cross-linking or chain-extending agent. researchgate.netspecialchem.com Introducing it into a polymer matrix could enhance mechanical properties, thermal stability, and chemical resistance by creating a more rigid, three-dimensional network. specialchem.com
This avenue of research is largely unexplored and represents a niche but promising future direction, leveraging the compound's unique chemical architecture to create novel materials.
Advanced Biophysical Characterization of Molecular Interactions
A deep understanding of how this compound interacts with biological macromolecules is fundamental to its development for any research application. Advanced biophysical techniques can provide precise, quantitative data on the thermodynamics and kinetics of these interactions, moving beyond simple affinity measurements.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com An ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free solution-based assay. tainstruments.comjaptamers.co.uk This thermodynamic signature provides deep insight into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic effects). tainstruments.com
Surface Plasmon Resonance (SPR) is another label-free technique that monitors binding events in real-time by detecting changes in the refractive index on a sensor surface where a target protein is immobilized. springernature.com Unlike ITC, which measures thermodynamics at equilibrium, SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). broadinstitute.orgrsc.org This information is crucial for understanding how quickly a compound binds to its target and how long it remains bound, which are critical parameters for a molecular probe or research tool. acs.orgnicoyalife.com
The table below summarizes how these advanced techniques could be applied to characterize the molecular interactions of this compound.
| Technique | Principle | Key Parameters Measured | Insights for this compound |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding of a ligand to a macromolecule in solution. nih.govnih.gov | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). tainstruments.com | Provides a complete thermodynamic profile of its interaction with a target protein, revealing the primary forces driving the binding. malvernpanalytical.com |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor chip as an analyte flows over an immobilized ligand, measuring real-time binding. rsc.org | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (KD). broadinstitute.org | Elucidates the kinetics of the binding event, showing how quickly the compound associates with and dissociates from its target. springernature.com |
Employing a multi-method approach provides a more complete and robust characterization of molecular interactions, validating findings and offering complementary insights into the binding mechanism.
Potential as a Probe Molecule for Biological System Studies (Excluding Direct Therapeutic Use)
Beyond any potential therapeutic role, this compound could be developed into a valuable chemical probe to investigate biological systems. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context.
To function as a probe, the molecule would need to be chemically modified to allow for detection or visualization. Drawing inspiration from the synthesis of isotopically labeled versions of related molecules like 1-(4-aminobutyl)guanidine (agmatine), similar strategies could be applied here. mdpi.com Potential modifications include:
Isotopic Labeling: Incorporating stable isotopes (e.g., 2H, 13C, 15N) would render the molecule detectable by mass spectrometry. This would enable its use in quantitative proteomics to identify the proteins it binds to directly in complex biological samples (e.g., cell lysates).
Fluorophore Conjugation: Attaching a fluorescent dye would allow for the visualization of the molecule's localization within cells using fluorescence microscopy, helping to identify the subcellular compartments where its targets reside.
Photo-affinity Labeling: Introducing a photo-reactive group would allow for the formation of a covalent bond between the probe and its target protein upon exposure to UV light. This is a powerful tool for irreversibly tagging and subsequently identifying specific binding partners.
Such a chemical probe derived from this compound would be instrumental in target identification and validation studies, helping to elucidate the biological role of its interacting partners without the objective of therapeutic intervention.
Q & A
Q. What are the key synthetic routes for 1-(4-aminobutyl)piperidin-4-ol, and how are they optimized for academic research?
Synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:
- Reductive amination : Reacting a ketone or aldehyde precursor (e.g., 4-piperidone) with 4-aminobutylamine in the presence of sodium borohydride (NaBH₄) or other reducing agents under mild conditions .
- Nucleophilic substitution : Introducing the aminobutyl group via alkylation of piperidin-4-ol derivatives using reagents like 4-chlorobutylamine in polar solvents (e.g., ethanol) with a base (e.g., K₂CO₃) to enhance reactivity .
Optimization : Adjusting solvent polarity (e.g., switching from ethanol to DMF), temperature (40–80°C), and stoichiometry (1:1.2 molar ratio of amine to electrophile) can improve yields to >70% .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms regiochemistry and functional groups. For example, the hydroxyl proton appears as a singlet near δ 3.5 ppm, while the aminobutyl chain shows multiplet peaks between δ 1.4–2.8 ppm .
- FT-IR : Identifies O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 187) .
Q. What biological activities are reported for structurally related piperidin-4-ol derivatives?
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinities to targets like CCR5 or GABA transporters using software (e.g., AutoDock Vina). For example, modifying the aminobutyl chain length may improve hydrophobic interactions .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with activity. Electron-withdrawing groups on the phenyl ring enhance receptor binding in related compounds .
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose one-step routes using available precursors (e.g., piperidin-4-ol + 4-azidobutyl bromide) .
Q. What strategies address contradictions in reported biological data for piperidin-4-ol derivatives?
- Control for stereochemistry : Enantiomers of this compound may exhibit divergent activities. Use chiral HPLC to isolate isomers and retest .
- Standardize assay conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter IC₅₀ values. Replicate studies under identical conditions .
- Meta-analysis : Compare datasets across studies to identify outliers. For example, conflicting SK inhibition results may stem from differing ATP concentrations in kinase assays .
Q. How can reaction conditions be optimized for scalable synthesis while maintaining purity?
- Continuous flow reactors : Reduce side products (e.g., dialkylated byproducts) by controlling residence time and mixing efficiency .
- In-line purification : Couple synthesis with automated column chromatography or crystallization to achieve >99% purity .
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
